molecular formula C22H20FN3O2S B2697149 N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide CAS No. 338410-63-2

N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide

Cat. No.: B2697149
CAS No.: 338410-63-2
M. Wt: 409.48
InChI Key: ALWVIIAKKBPMIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide” is a complex chemical compound . It is available for purchase from various chemical suppliers .

Scientific Research Applications

Molecular Synthesis and Characterization

Sulfonamide derivatives are utilized in the synthesis of complex molecular structures, demonstrating the versatility of these compounds in creating novel chemical entities. For instance, mixed-ligand copper(II)-sulfonamide complexes have been studied for their DNA binding, cleavage, genotoxicity, and anticancer activity, highlighting the role of the N-sulfonamide derivative in modulating interactions with DNA and biological activity (González-Álvarez et al., 2013). Such complexes offer insights into designing metal-based therapeutic agents with enhanced DNA-targeting capabilities.

Biological Applications and Anticancer Activity

The biological applications of sulfonamide derivatives, particularly in anticancer research, are significant. The study of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups for their singlet oxygen quantum yield suggests potential in photodynamic therapy for cancer treatment (Pişkin et al., 2020). This underscores the therapeutic potential of sulfonamide derivatives in developing novel photosensitizers for cancer therapy.

Antimicrobial and Antifungal Activities

Sulfonamide derivatives have also been explored for their antimicrobial and antifungal activities. The synthesis and evaluation of thiourea derivatives bearing the benzenesulfonamide moiety for their activity against Mycobacterium tuberculosis demonstrate the antimycobacterial potential of these compounds (Ghorab et al., 2017). This is indicative of the broader applicability of sulfonamide derivatives in addressing resistant microbial strains and infectious diseases.

Agricultural Applications

In agriculture, carbendazim and tebuconazole have been encapsulated in solid lipid nanoparticles and polymeric nanocapsules to modify their release profiles and enhance their efficacy and safety (Campos et al., 2015). While not directly related to N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide, this study exemplifies the innovative use of sulfonamide derivatives in enhancing agricultural practices through nanotechnology.

Environmental Sensing and Detection

The development of sensitive and selective detection techniques for toxic substances highlights the application of sulfonamide derivatives in environmental sciences. For example, the creation of a reaction-based fluorescent probe using a sulfonamide group for discrimination of thiophenols over aliphatic thiols indicates the utility of these compounds in environmental monitoring and safety (Wang et al., 2012).

Properties

IUPAC Name

N-(1-benzyl-5,6-dimethylbenzimidazol-4-yl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O2S/c1-15-12-20-22(24-14-26(20)13-17-6-4-3-5-7-17)21(16(15)2)25-29(27,28)19-10-8-18(23)9-11-19/h3-12,14,25H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWVIIAKKBPMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC=C(C=C3)F)N=CN2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.